1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
CAS No.: 1341641-88-0
Cat. No.: VC2849940
Molecular Formula: C10H10ClFO
Molecular Weight: 200.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341641-88-0 |
|---|---|
| Molecular Formula | C10H10ClFO |
| Molecular Weight | 200.64 g/mol |
| IUPAC Name | 1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |
| Standard InChI Key | QXMKRXIBIHJVHO-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C1=C(C(=CC=C1)Cl)F |
| Canonical SMILES | CC(C)C(=O)C1=C(C(=CC=C1)Cl)F |
Introduction
Structural Characteristics and Basic Properties
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one belongs to the class of aryl ketones, specifically a halogenated derivative featuring both chlorine and fluorine substituents on the aromatic ring. The compound contains a 2-methylpropan-1-one (isobutyryl) group attached to a 3-chloro-2-fluorophenyl ring system.
The molecular formula of this compound is C₁₀H₉ClFO, with a calculated molecular weight of approximately 200.63 g/mol. The structure features an aromatic ring with chlorine at position 3 and fluorine at position 2, connected to a ketone group that links to a branched alkyl chain.
Structural Comparison with Related Compounds
Similar compounds have been documented in chemical databases, including 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one, which differs only in the position of the fluorine atom (position 4 instead of position 2). This closely related compound has a molecular weight of 200.64 g/mol and a molecular formula of C₁₀H₁₀ClFO .
Predicted Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties are predicted for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:
Physical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State at 25°C | Crystalline solid | Based on similar aryl ketones |
| Color | White to off-white | Typical for halogenated aryl ketones |
| Molecular Weight | 200.63 g/mol | Calculated from molecular formula |
| Density | ~1.18 g/cm³ | Estimated from similar compound (1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one) with density of 1.176±0.06 g/cm³ |
| Boiling Point | ~275-280°C | Comparable to 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one with boiling point of 276.8±25.0°C |
| Melting Point | ~60-80°C | Estimated from similar halogenated ketones |
| Solubility | Poorly soluble in water; soluble in organic solvents | Typical for halogenated aromatic ketones |
Chemical Reactivity
The compound is expected to exhibit chemical behavior characteristic of aryl ketones, with the halogen substituents influencing its reactivity profile. Key reactive sites include:
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The carbonyl group, which can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions
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The halogenated aromatic ring, which may participate in coupling reactions under specific catalytic conditions
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The methyl groups of the 2-methylpropan-1-one moiety, which may undergo enolization and subsequent reactions
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
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Doublet at approximately δ 1.1-1.3 ppm (6H, 2 × CH₃)
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Septet at approximately δ 3.4-3.6 ppm (1H, CH)
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Complex multiplets at δ 7.2-7.8 ppm (3H, aromatic protons)
¹³C NMR (predicted):
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Signals at δ 18-20 ppm (CH₃ groups)
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Signal at δ 35-38 ppm (CH)
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Signals at δ 115-160 ppm (aromatic carbons, with C-F coupling)
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Signal at δ 195-205 ppm (carbonyl carbon)
Infrared Spectroscopy
Expected IR absorption bands:
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Strong C=O stretching at approximately 1680-1700 cm⁻¹
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C-F stretching at 1000-1400 cm⁻¹
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C-Cl stretching at 600-800 cm⁻¹
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Aromatic C-H stretching at 3000-3100 cm⁻¹
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Aliphatic C-H stretching at 2850-2970 cm⁻¹
Chromatographic Behavior
For analytical identification and purity assessment, the compound would likely be amenable to:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
Research Gaps and Future Directions
Comprehensive Characterization Needs
Several research gaps exist regarding 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:
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Experimental determination of physical properties
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Full spectroscopic characterization
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Assessment of stability under various conditions
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Evaluation of synthetic utility in diverse reaction types
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Toxicological and environmental impact studies
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